Pipemidic acid trihydrate

Catalog No.
S571569
CAS No.
72571-82-5
M.F
C14H19N5O4
M. Wt
321.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipemidic acid trihydrate

CAS Number

72571-82-5

Product Name

Pipemidic acid trihydrate

IUPAC Name

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate

Molecular Formula

C14H19N5O4

Molecular Weight

321.33 g/mol

InChI

InChI=1S/C14H17N5O3.H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;/h7-8,15H,2-6H2,1H3,(H,21,22);1H2

InChI Key

DCICOOFVSPQROY-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O.O.O

Synonyms

8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid Trihydrate;

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O

Antibacterial Activity:

  • Pipemidic acid trihydrate exhibits a bactericidal effect, meaning it directly kills bacteria. (Source)
  • Its primary target is the bacterial DNA gyrase enzyme, which is crucial for DNA replication. By inhibiting this enzyme, pipemidic acid trihydrate disrupts bacterial cell division and growth. (Source: )
  • Research has shown effectiveness against a broad spectrum of gram-negative bacteria commonly associated with urinary tract infections (UTIs). This includes strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. (Source)

Research Applications:

  • Treatment of Urinary Tract Infections (UTIs): Historical research explored pipemidic acid trihydrate as a potential treatment for UTIs. Studies demonstrated its efficacy in eliminating bacteria responsible for UTIs. (Source)
  • Development of New Quinolone Antibiotics: Due to its mechanism of action, pipemidic acid trihydrate served as a foundation for the development of newer and more potent quinolone antibiotics. Scientists studied its structure and function to design improved drugs with broader activity and reduced resistance profiles. (Source: )
  • Understanding Antibiotic Resistance: Research involving pipemidic acid trihydrate has contributed to the understanding of how bacteria develop resistance to antibiotics. Studying how bacteria evade the effects of this drug helps scientists develop strategies to combat resistance in other antibiotics. (Source: )

Pipemidic acid trihydrate is a synthetic antibacterial compound belonging to the quinolone class of antibiotics. Its molecular formula is C14H17N5O33H2OC_{14}H_{17}N_{5}O_{3}\cdot 3H_{2}O, with a molecular weight of approximately 357.36 g/mol . This compound is primarily utilized in the treatment of urinary tract infections and is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa and some gram-positive strains . Pipemidic acid functions as an inhibitor of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription, thereby exerting its bactericidal effects .

Pipemidic acid trihydrate acts as a bacterial DNA gyrase inhibitor. DNA gyrase is an enzyme responsible for introducing negative supercoils into bacterial DNA, a crucial step for replication. Pipemidic acid binds to the gyrase enzyme, preventing it from performing this function and ultimately hindering bacterial growth [].

, particularly in the formation of metal complexes. It has been shown to react with transition metals such as magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium. These reactions typically involve the formation of bidentate ligands where pipemidic acid coordinates through its carboxylate and carbonyl groups . The mechanochemical synthesis method has also been employed to create new solid forms and complexes of pipemidic acid by grinding it with various coformers like glycolic and oxalic acids .

Pipemidic acid exhibits significant antibacterial activity, particularly against gram-negative bacteria. Its mechanism of action involves inhibiting DNA gyrase, leading to the disruption of bacterial DNA replication . The compound's efficacy is relatively unaffected by serum presence or changes in medium pH but can be influenced by inoculum size. Studies indicate that pipemidic acid maintains bactericidal activity above minimal inhibitory concentrations, making it effective in treating recurrent urinary tract infections and pyelonephritis .

The synthesis of pipemidic acid trihydrate can be achieved through several methods:

  • Traditional Organic Synthesis: One method involves treating 2-piperazino-4-ethylaminopyrimidine-5-carboxylate with 3-butenal under specific conditions to yield pipemidic acid .
  • Mechanochemical Methods: Recent advancements have introduced mechanochemical techniques that allow for rapid synthesis by grinding pipemidic acid with various acids or metal salts. This method reduces reaction times significantly compared to traditional methods .
  • Complex Formation: Pipemidic acid can also be synthesized in complex forms by reacting it with metal salts in solvents like dimethylformamide and methanol under reflux conditions .

Pipemidic acid trihydrate is primarily used in medical applications as an antibacterial agent for treating urinary tract infections. Its effectiveness against resistant bacterial strains makes it a valuable option in clinical settings. Additionally, the compound has been explored for potential use in developing metal-organic frameworks due to its ability to form stable complexes with various metals .

Research on the interactions of pipemidic acid with essential trace elements has revealed its capacity to form stable complexes with several metal ions. These interactions can enhance its antibacterial properties and potentially reduce resistance mechanisms developed by bacteria . Studies have shown that the presence of metals can influence the biological activity of pipemidic acid, suggesting a synergistic effect that warrants further investigation.

Several compounds share structural or functional similarities with pipemidic acid trihydrate. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
NorfloxacinSimilar quinolone structureBroad-spectrum activity against many bacteria
CiprofloxacinSimilar mechanism of actionEnhanced potency against gram-negative bacteria
OfloxacinRelated chemical structureBetter absorption and distribution in body tissues
Nalidixic AcidEarly generation quinolonePrimarily effective against urinary tract pathogens

Pipemidic acid is unique due to its specific targeting of DNA gyrase and its efficacy against certain resistant strains of bacteria, which may not be as effectively targeted by other similar compounds .

Pipemidic acid trihydrate (C$${14}$$H$${17}$$N$$5$$O$$3$$·3H$$_2$$O) is synthesized through a multi-step process involving cyclization, bromination, and piperazine substitution. The primary route begins with ethyl 2,4-dichloropyrimidine-5-carboxylate, which undergoes condensation with ethyl β-ethylaminopropionate in diphenyl ether to form 6-ethoxycarbonyl-2-methylthio-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine. Subsequent hydrolysis with sodium hydroxide removes the ethoxy group, followed by ethylation using diethyl sulfate to yield a key intermediate.

Bromination of this intermediate introduces reactivity at the 2-position, enabling substitution with piperazine. This step is critical for introducing the antibacterial piperazinyl moiety. Final hydrolysis under acidic or basic conditions produces pipemidic acid, which is crystallized as the trihydrate form. Reaction optimization studies highlight the importance of:

  • Catalyst selection: Use of Amberlite XAD-2 resin for deproteinization improves intermediate purity.
  • Solvent systems: Methanol/water mixtures (9:1 v/v) enhance yields during Mannich base formation.
  • Temperature control: Reflux at 70–80°C ensures complete cyclization while minimizing byproducts.

Mechanochemical methods have emerged as sustainable alternatives, enabling rapid synthesis of pipemidic acid salts (e.g., with glycolic or camphorsulfonic acids) in ≤30 minutes with 85–95% yields. These methods reduce solvent use and improve scalability compared to traditional reflux-based approaches.

Table 1: Key Reaction Parameters in Pipemidic Acid Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationDiphenyl ether, 120°C, 4h78
Piperazine SubstitutionPiperazine, K$$2$$CO$$3$$, DMF, 60°C89
Mechanochemical Salt FormationGlycolic acid, ball milling, 30min93

Structural Analogs Derived from Piperazine Modifications

The piperazinyl group in pipemidic acid serves as a versatile site for structural modifications, enhancing antibacterial activity or altering physicochemical properties.

a) Mannich Base Derivatives

Reaction of pipemidic acid with formaldehyde and secondary amines (e.g., morpholine, pyrrolidine) produces Mannich bases. These derivatives exhibit improved lipid solubility, with logP values increasing from 1.2 (parent compound) to 2.8–3.5. For example:

  • Compound 14a: Pipemidic acid conjugated with sulfanilamide via a methylene linker shows a 4-fold increase in activity against Escherichia coli (MIC = 3.13 μg/mL vs. 12.5 μg/mL for pipemidic acid).

b) Metal Complexes

Pipemidic acid forms coordination complexes with transition metals through the piperazinyl nitrogen. Notable examples include:

  • [Ru(Pip–H)$$3$$(Cl)$$3$$]·6H$$_2$$O: Exhibits 98% inhibition of Staphylococcus aureus at 50 μg/mL, compared to 82% for pipemidic acid alone.
  • Zn(II) Complexes: Show enhanced thermal stability (decomposition onset at 317°C vs. 251°C for the free ligand) due to chelation.

Table 2: Selected Structural Analogs and Properties

Analog TypeStructureBiological Activity (MIC, μg/mL)Reference
Mannich BasePipemidic acid–morpholine conjugateS. aureus: 6.25
Silver BioMOF[Ag$$2$$(Pip)$$2$$(H$$2$$O)$$2$$]Pseudomonas aeruginosa: 12.5
Ru(III) Complex[Ru(Pip–H)$$3$$Cl$$3$$]·6H$$_2$$OE. coli: 3.13

c) Piperazine Ring Substitutions

Replacing the piperazine moiety with homopiperazine or N-methylpiperazine alters pharmacokinetic profiles:

  • Homopiperazine analogs: Demonstrate 2.5-fold higher biliary excretion in rats compared to pipemidic acid, enhancing efficacy in hepatobiliary infections.
  • Quaternary Ammonium Salts: Methylation of the piperazine nitrogen improves water solubility (up to 45 mg/mL vs. 0.2 mg/mL for the parent compound).

These modifications are guided by computational methods, including molecular docking with DNA gyrase (PDB ID: 1KZN), which predicts binding affinity improvements of 15–30% for analogs with bulkier piperazine substituents.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

321.14370410 g/mol

Monoisotopic Mass

321.14370410 g/mol

Heavy Atom Count

23

UNII

N734WBH1TJ

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

72571-82-5

Wikipedia

Pipemidic acid trihydrate

Dates

Modify: 2023-08-15

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